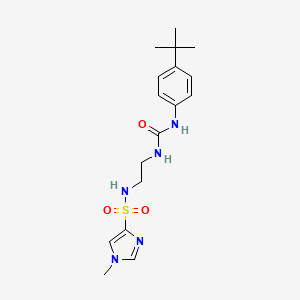

N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a phenyl group (a ring of 6 carbon atoms, often referred to as a “benzene ring”) attached to a urea group (a functional group consisting of a carbonyl group flanked by two amine groups). The “tert-butyl” refers to a tertiary butyl group, which is a type of alkyl group consisting of a central carbon atom bonded to three other carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For example, tert-butyl 2-amino phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .

Scientific Research Applications

- Applications : 1,4-BDO and THF serve as crucial feedstocks for the synthesis of polyurethane elastomers, polybutylene succinate (PBS), polybutylene terephthalate (PBT), spandex fibers, special rubbers, and special-purpose coatings. Additionally, they act as universal solvents and essential raw materials for organic synthesis .

- Methods : Researchers have explored bio-based methods for synthesizing 1,4-BDO and THF. These include catalytic hydrogenation or bio-conversion of sugars, succinic acid, and furfural to produce 1,4-BDO, as well as bio-based furfural conversion to THF. These processes are environmentally friendly and energy-efficient, making them competitive in the post-petroleum era .

- Applications : The compound has been investigated for its photophysical and electroluminescent properties. Devices based on it exhibit stable blue emissions, making it relevant for optoelectronic applications .

- Applications : 4’-tert-Butylacetophenone, a derivative of this compound, is used in the synthesis of 2-pyridone derivatives. These derivatives find applications in various fields .

- Applications : Enantiopure tert-butanesulfinamide, a close relative of our compound, is widely explored due to its easy access for large-scale reactions, high diastereoselectivity, and recyclability. It assists in various transformations and modifications .

- Applications : The synthesized product has been used as a nucleating agent for polypropylene, enhancing its properties .

- Applications : During liquid-liquid extraction experiments, compound M4 (a related structure) exhibited moderate solubility in the aqueous phase. Such insights are valuable for separation processes .

Bio-based 1,4-Butanediol (1,4-BDO) and Tetrahydrofuran (THF) Synthesis

Blue Emission Materials

Synthesis of 2-Pyridone Derivatives

Chiral Sulfinamide Reagents

Nucleating Agent for Polypropylene

Liquid-Liquid Extraction Studies

properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O3S/c1-17(2,3)13-5-7-14(8-6-13)21-16(23)18-9-10-20-26(24,25)15-11-22(4)12-19-15/h5-8,11-12,20H,9-10H2,1-4H3,(H2,18,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELMKDKDWBYFPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCNS(=O)(=O)C2=CN(C=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)-1-methyl-1H-imidazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole](/img/structure/B2775803.png)

![1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2775805.png)

![1-Fluoro-3-azabicyclo[3.1.1]heptane hcl](/img/structure/B2775808.png)